3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1249921-34-3
VCID: VC2856316
InChI: InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
SMILES: C1CCC(C1)N2C=NN=C2C3CCCNC3
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

CAS No.: 1249921-34-3

Cat. No.: VC2856316

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine - 1249921-34-3

Specification

CAS No. 1249921-34-3
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
Standard InChI Key USRVFJSJCQJTCM-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=NN=C2C3CCCNC3
Canonical SMILES C1CCC(C1)N2C=NN=C2C3CCCNC3

Introduction

Chemical Properties and Structural Analysis

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine features a complex heterocyclic structure with specific chemical and physical properties that define its behavior in various chemical and biological systems. The compound consists of a 1,2,4-triazole core substituted with a cyclopentyl group at the N4 position and a piperidine ring at the C3 position. The triazole ring, with its three nitrogen atoms, contributes significantly to the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which may explain some of its biological activities. The piperidine component provides a basic nitrogen center that can be protonated under physiological conditions, potentially influencing the compound's solubility and membrane permeability. The cyclopentyl substituent adds lipophilicity to the molecule, which can affect its pharmacokinetic properties and target binding capabilities.

Physical and Chemical Characteristics

PropertyValue
CAS No.1249921-34-3
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
IUPAC Name3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Standard InChIInChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
Standard InChIKeyUSRVFJSJCQJTCM-UHFFFAOYSA-N
SMILESC1CCC(C1)N2C=NN=C2C3CCCNC3
PubChem Compound ID62710235

These properties determine how the compound behaves in various environments, including its solubility in different solvents, stability under various conditions, and potential for interaction with biological targets. The presence of the basic nitrogen in the piperidine ring suggests that the compound could form stable salts, which might improve its water solubility for biological applications and pharmaceutical formulations.

Biological Activities and Applications

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine and related 1,2,4-triazole derivatives have demonstrated significant biological activities that highlight their potential for various therapeutic applications. These compounds have garnered attention in pharmaceutical research for their diverse pharmacological properties and structural versatility, which allow for modifications to enhance specific activities.

Antifungal Properties

One of the most notable biological activities of 1,2,4-triazole-containing compounds, including potentially 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine, is their antifungal capability. The 1,2,4-triazole moiety serves as the core structure in several commercial antifungal agents, suggesting that our compound might exhibit similar properties . The antifungal mechanism of action typically involves inhibition of ergosterol biosynthesis, which is essential for fungal cell membrane integrity. The specific substitution pattern in our compound, with the cyclopentyl group at the N4 position and the piperidine at the C3 position, could potentially enhance its antifungal efficacy by improving target binding or cellular penetration. The nitrogen-rich triazole ring contributes to the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, which are crucial for antifungal activity.

Recent developments in structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives have focused on optimizing antifungal potency while minimizing toxicity to host cells. These studies suggest that modifications to the substituents on the triazole ring can significantly influence antifungal spectrum and potency. The combination of a cyclopentyl group and piperidine ring in our target compound represents a specific structural arrangement that may confer unique antifungal properties compared to other triazole derivatives.

Comparison with Related Compounds

Understanding the structural relationships between 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine and similar compounds provides valuable insights into structure-activity relationships and potential optimization strategies. Several related compounds share structural similarities but differ in specific substitution patterns or functional groups, which can significantly influence their chemical and biological properties.

Structural Analogs in the Literature

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Activity
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidineC12H20N4220.31 g/molBase compoundReference structure
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidineC13H22N4234.34 g/molCH2 spacer between triazole and piperidineIncreased flexibility, altered binding profile
N-cyclopentyl-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamideC18H24N6O340.43 g/molPyridine at C5, carboxamide linkageAdditional H-bonding capabilities, enhanced water solubility
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-C10H16N4192.26 g/molCyclopropyl instead of cyclopentylReduced lipophilicity, altered 3D structure

This comparative analysis provides valuable insights for medicinal chemists seeking to optimize the properties of triazole-based compounds for specific therapeutic applications. By understanding how structural modifications affect biological activity, researchers can design more effective and selective compounds for targeted applications.

Future Research Directions

The current understanding of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine suggests several promising avenues for future research that could expand its applications and improve its efficacy for specific purposes. These research directions encompass synthetic methodology improvements, detailed biological activity investigations, and structure optimization studies.

Advanced Synthetic Methodologies

Future research should focus on developing more efficient and selective synthetic routes for 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine and its analogs. Current methods for triazole synthesis often involve multiple steps with varying yields and may require harsh reaction conditions . The development of one-pot synthetic procedures, green chemistry approaches, or catalytic methods could significantly improve the accessibility of these compounds for research and potential commercial applications. Exploration of stereoselective synthesis methods would be particularly valuable for creating optically pure versions of the compound, which might exhibit enhanced biological activity compared to racemic mixtures. Additionally, scalable synthetic routes that maintain high yields and purity would facilitate the transition from laboratory research to potential industrial applications.

Structure Optimization Strategies

Building on the comparative analysis of related compounds, future research should systematically explore structural modifications to optimize the properties of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine for specific applications. This would involve creating focused libraries of derivatives with variations in key structural elements, such as the substituents on the triazole ring, modifications to the piperidine moiety, or alterations to the cyclopentyl group. Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, could predict the impact of these modifications on target binding and pharmacological properties, guiding experimental design and prioritizing the most promising candidates for synthesis and testing.

Hybrid compound approaches, combining the triazole-piperidine scaffold with other pharmacologically active moieties, could lead to multi-target drugs with enhanced efficacy or improved safety profiles. Additionally, pro-drug strategies might be explored to address potential limitations in solubility, stability, or bioavailability. The development of novel formulation approaches, such as nanoparticle delivery systems or targeted conjugates, represents another dimension for optimizing the therapeutic potential of these compounds beyond traditional structural modifications.

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